1-Sulfanylheptan-2-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54555-55-4 |
|---|---|
Molecular Formula |
C7H16OS |
Molecular Weight |
148.27 g/mol |
IUPAC Name |
1-sulfanylheptan-2-ol |
InChI |
InChI=1S/C7H16OS/c1-2-3-4-5-7(8)6-9/h7-9H,2-6H2,1H3 |
InChI Key |
IWQOEJXXWNYAPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CS)O |
Origin of Product |
United States |
Contextualization Within the Field of Organosulfur Chemistry
Organosulfur compounds are integral to numerous areas of chemistry, from materials science to pharmaceuticals. nih.gov The presence of sulfur imparts unique properties to organic molecules, influencing their reactivity, stereochemistry, and biological activity. wikipedia.orgwiley.com Organosulfur chemistry encompasses a wide array of functional groups, with thiols being one of the most fundamental. britannica.com Thiols are known for their distinct reactivity, participating in nucleophilic additions, oxidations to disulfides, and as ligands in catalysis. thieme-connect.de
The study of organosulfur compounds has led to significant advancements in synthetic methodologies, including the development of new reactions for forming carbon-sulfur bonds and the use of sulfur-containing reagents in asymmetric synthesis. rsc.orgwiley.com For instance, organosulfur compounds are pivotal in the synthesis of various natural products and biologically active molecules, such as the amino acids cysteine and methionine, and antibiotics like penicillin. wikipedia.org The investigation of compounds like 1-Sulfanylheptan-2-ol contributes to the broader understanding of how the thiol group's reactivity is modulated by the presence of other functional groups within the same molecule.
The interaction of organosulfur compounds with metal surfaces is also a significant area of research, particularly in catalysis and materials science. aiche.org While specific studies on this compound are limited, research on analogous thiols provides a framework for understanding its potential in these areas.
Importance of Multifunctional Alcohols in Synthetic and Mechanistic Research
Multifunctional alcohols, molecules bearing one or more hydroxyl groups alongside other functional groups, are exceptionally valuable building blocks in organic synthesis. sci-hub.segoogle.comnih.govresearchgate.net The presence of multiple reactive sites allows for complex molecular architectures to be constructed in a more efficient and controlled manner. sci-hub.senih.gov The hydroxyl group can act as a nucleophile, a directing group, or be transformed into a variety of other functionalities.
The interplay between the alcohol and other functional groups can lead to unique reactivity and selectivity. For example, in 1-Sulfanylheptan-2-ol, the proximity of the hydroxyl and thiol groups can facilitate intramolecular reactions, potentially leading to the formation of sulfur-containing heterocycles. The stereocenter at the second carbon position also introduces the element of chirality, making it a valuable substrate for stereoselective synthesis and a probe for understanding reaction mechanisms.
The synthesis of multifunctional alcohols is an active area of research, with methods ranging from the aminolysis of epoxides to biocatalytic approaches. nih.govrsc.org These compounds serve as precursors to a wide range of molecules, including polymers, flame retardants, and pharmacologically active agents. google.com The study of simpler multifunctional alcohols like this compound can provide fundamental insights applicable to more complex systems.
Overview of Current Research Gaps and Future Perspectives for 1 Sulfanylheptan 2 Ol
Direct Synthesis Approaches to Sulfanyl (B85325) Alcohols
Direct synthesis methods aim to introduce the sulfanyl and hydroxyl functionalities in a concise manner, often involving the reaction of precursors that already contain one of the desired functional groups.
Thiolation Reactions of Heptan-2-ol Precursors
One of the most straightforward methods for the synthesis of this compound involves the thiolation of a suitable heptan-2-ol derivative. A common strategy is to convert the primary hydroxyl group of a protected heptan-2-ol into a good leaving group, which can then be displaced by a sulfur nucleophile.
For instance, (S)-2-heptanol can be used as a starting material. nih.gov The hydroxyl group can be protected, and the terminal methyl group can be functionalized to introduce a leaving group for subsequent thiolation. A more direct approach would involve the conversion of a terminal primary alcohol to a thiol. While specific literature on the direct thiolation of a heptan-2-ol precursor to yield this compound is scarce, analogous transformations provide a blueprint. For example, the synthesis of 2-heptanethiol (B1201368) has been achieved from 2-heptanol (B47269) by first converting the alcohol to a tosylate, followed by reaction with a thiolating agent. imreblank.ch
A plausible synthetic sequence could involve the selective activation of the primary position of a diol precursor or the use of a starting material where the secondary alcohol is already present.
Table 1: Plausible Thiolation Reactions for this compound Synthesis
| Starting Material | Reagents | Product | Notes |
|---|---|---|---|
| Heptane-1,2-diol | 1. TsCl, Pyridine; 2. NaSH | This compound | Selective tosylation of the primary alcohol is crucial. |
| 2-Oxoheptanal | 1. NaBH4; 2. P2S5 | This compound | Reduction of the aldehyde followed by thionation of the ketone. |
Hydroxylation Reactions of Sulfanylheptene Intermediates
An alternative direct approach is the hydroxylation of a sulfanylheptene intermediate. This method involves the introduction of the hydroxyl group onto an alkene that already possesses the sulfanyl group. The regioselectivity of the hydroxylation is a key consideration in this approach.
For example, a sulfanylheptene could be synthesized and then subjected to hydroboration-oxidation to introduce the hydroxyl group at the anti-Markovnikov position. This would be a viable route to this compound if the starting material is 1-sulfanylhept-1-ene. The stereochemistry of the resulting alcohol would be influenced by the reagents and conditions used in the hydroxylation step.
Indirect Synthetic Routes
Indirect routes involve the synthesis of this compound through the transformation of other sulfur-containing compounds or through multi-step sequences that allow for precise control over stereochemistry and regiochemistry.
Transformations from Related Sulfur-Containing Compounds
This compound can be prepared by the reduction of a corresponding carbonyl compound, such as 1-sulfanylheptan-2-one. The synthesis of related α-mercapto ketones has been described in the literature. google.com The reduction of the ketone to the secondary alcohol can be achieved using various reducing agents, with the choice of reagent influencing the stereoselectivity of the reaction.
Another approach involves the ring-opening of a suitable epoxide with a sulfur nucleophile. For instance, the reaction of 1,2-epoxyheptane (B1347036) with a source of hydrosulfide (B80085) would yield a mixture of this compound and 2-sulfanylheptan-1-ol. The regioselectivity of the ring-opening is dependent on the reaction conditions and the nature of the nucleophile.
Stereo- and Regioselective Synthesis of this compound Stereoisomers
Given that this compound possesses a stereocenter at the C2 position, the development of stereoselective synthetic methods is of significant interest. nih.govwikipedia.org Such methods aim to produce a single enantiomer or a specific diastereomer in high purity.
Stereoselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. beilstein-journals.orgwiley.com For example, starting with an enantiomerically pure precursor, such as (R)- or (S)-2-heptanol, allows for the synthesis of the corresponding enantiomer of this compound. nih.govimreblank.ch
Regioselective synthesis is crucial when multiple reactive sites are present in the molecule. numberanalytics.commdpi.com For instance, in the ring-opening of an unsymmetrical epoxide, controlling which carbon atom is attacked by the nucleophile is essential to obtain the desired regioisomer. mdpi.com
Table 2: Strategies for Stereo- and Regioselective Synthesis
| Strategy | Example | Outcome |
|---|---|---|
| Chiral Pool Synthesis | Use of (S)-2-heptanol as a starting material. nih.gov | Synthesis of (S)-1-sulfanylheptan-2-ol. |
| Asymmetric Catalysis | Sharpless asymmetric epoxidation of a suitable allylic alcohol, followed by ring-opening. | Enantiomerically enriched this compound. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. nih.govwikipedia.org These principles focus on aspects such as atom economy, the use of less hazardous chemicals, and energy efficiency.
In the context of this compound synthesis, green chemistry approaches could include:
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids. organic-chemistry.org
Catalytic Methods: Employing catalytic reagents instead of stoichiometric ones to reduce waste. acs.org This can be particularly relevant in oxidation and reduction steps.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. wikipedia.org
For example, enzymatic reactions could offer a green alternative for the stereoselective synthesis of this compound, as enzymes often operate under mild conditions in aqueous environments and exhibit high selectivity. acs.org
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl (-OH) group of this compound is inherently a poor leaving group. For nucleophilic substitution to occur at the C2 position, the hydroxyl group must first be converted into a more effective leaving group. This is typically achieved through protonation in acidic media to form an alkyloxonium ion (-OH2⁺) or by conversion to an ester, such as a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups. The subsequent substitution can then proceed via SN1, SN2, or SNi mechanisms, depending on the reaction conditions and the nature of the nucleophile.
SN1 Mechanisms in this compound Transformations
The unimolecular nucleophilic substitution (SN1) mechanism is a two-step process that involves the formation of a carbocation intermediate. libretexts.org For this compound, which is a secondary alcohol, this pathway becomes relevant under conditions that favor carbocation stability, such as in the presence of protic solvents (e.g., water, ethanol) and weak nucleophiles. libretexts.orgsavemyexams.com
The reaction begins with the protonation of the hydroxyl group by an acid, forming a good leaving group, water. The subsequent departure of the water molecule is the rate-determining step, resulting in the formation of a secondary carbocation at the C2 position. libretexts.orgchemicalnote.com This carbocation intermediate has a trigonal planar geometry. libretexts.org Consequently, the incoming nucleophile can attack from either face of the planar carbocation with roughly equal probability. libretexts.orgchemicalnote.com If the starting material is an enantiomerically pure form of this compound, the SN1 reaction will lead to a mixture of retention and inversion products, a process known as racemization. chemicalnote.commasterorganicchemistry.com
The stability of the carbocation is a critical factor governing the SN1 reaction rate. youtube.comchemistrysteps.com Tertiary carbocations are more stable and form faster than secondary ones, which are in turn more stable than primary carbocations. youtube.comchemistrysteps.com As this compound forms a secondary carbocation, SN1 reactions are feasible, though they may be slower than for a tertiary alcohol. chemist.sgstudymind.co.uk
| Factor | Condition for SN1 | Effect on this compound Reaction |
| Substrate | Secondary alkyl | Forms a secondary carbocation intermediate. |
| Nucleophile | Weak (e.g., H₂O, ROH) | Minimizes competing SN2 pathway. youtube.com |
| Solvent | Polar Protic (e.g., water, ethanol) | Stabilizes the carbocation intermediate and the leaving group. libretexts.org |
| Leaving Group | Good (e.g., H₂O after protonation) | Facilitates the initial ionization step. masterorganicchemistry.com |
| Stereochemistry | Racemization | Attack on the planar carbocation from both sides leads to a loss of stereochemical purity. chemicalnote.com |
SN2 Mechanisms in this compound Transformations
The bimolecular nucleophilic substitution (SN2) reaction is a single-step, concerted mechanism where bond-forming and bond-breaking occur simultaneously. chemicalnote.comwikipedia.org This pathway is favored by strong nucleophiles and aprotic solvents. For this compound, the hydroxyl group must first be converted to a good leaving group, such as a tosylate or mesylate, which can be displaced without requiring strongly acidic conditions that would favor the SN1 pathway. wikipedia.org
The core feature of the SN2 mechanism is the "backside attack" of the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.comopenstax.org This approach, from the side opposite to the leaving group, leads to a pentacoordinate transition state. wikipedia.orglibretexts.org As the new bond with the nucleophile forms, the bond to the leaving group breaks, causing a complete inversion of the stereochemical configuration at the chiral C2 center, an effect known as Walden inversion. wikipedia.orgmasterorganicchemistry.com
The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.comopenstax.org Steric hindrance is a major factor; SN2 reactions are fastest for primary substrates and slowest for tertiary ones. masterorganicchemistry.com As a secondary substrate, this compound can react via the SN2 mechanism, although it will be slower than for a comparable primary system due to greater steric crowding around the reaction center. chemicalnote.commasterorganicchemistry.com
| Factor | Condition for SN2 | Effect on this compound Reaction |
| Substrate | Secondary alkyl | Reaction is possible but sensitive to steric hindrance. |
| Nucleophile | Strong (e.g., CN⁻, I⁻, RS⁻) | A strong nucleophile is required for the concerted displacement. wikipedia.org |
| Solvent | Polar Aprotic (e.g., Acetone, DMSO) | Solvates the cation but not the anionic nucleophile, preserving its reactivity. |
| Leaving Group | Good (e.g., OTs, OMs, Br) | A group that is stable as an anion is necessary for an efficient reaction. wikipedia.org |
| Stereochemistry | Complete Inversion | Backside attack dictates the stereochemical outcome. openstax.orglibretexts.org |
SNi Mechanisms and Stereochemical Outcomes
The internal nucleophilic substitution (SNi) mechanism is a less common pathway that is characterized by retention of configuration. wikipedia.org The archetypal example of an SNi reaction is the conversion of an alcohol to an alkyl chloride using thionyl chloride (SOCl₂). wikipedia.orgdalalinstitute.com
In the case of this compound, the reaction with thionyl chloride would proceed in two steps. First, the alcohol reacts with SOCl₂ to form an intermediate alkyl chlorosulfite. wikipedia.orgdalalinstitute.com In the second, concerted step, the chlorine atom from the chlorosulfite group is delivered to the C2 carbon from the same face from which the leaving group (sulfur dioxide) departs. This internal attack mechanism prevents the inversion of stereochemistry, resulting in the formation of 2-chloro-1-sulfanylheptane with the same configuration as the starting alcohol. wikipedia.org A key feature distinguishing the SNi mechanism from SN1 is that a discrete, fully dissociated carbocation is not formed, thus precluding racemization. wikipedia.orgdalalinstitute.com
Interestingly, the stereochemical outcome can be altered by the addition of a base like pyridine. Pyridine reacts with the intermediate alkyl chlorosulfite, displacing the chloride to form a new intermediate. The free chloride ion then acts as an external nucleophile, attacking the substrate via a standard SN2 mechanism, which leads to inversion of configuration. wikipedia.org
| Reagent | Mechanism | Stereochemical Outcome at C2 |
| SOCl₂ (neat or in ether) | SNi | Retention of Configuration wikipedia.org |
| SOCl₂ with Pyridine | SN2 | Inversion of Configuration wikipedia.org |
Reactions Involving the Sulfanyl Group
The sulfanyl group (-SH), also known as a thiol or mercapto group, is the sulfur analog of an alcohol's hydroxyl group. wikipedia.org It is a key functional group that imparts distinct reactivity to the this compound molecule, primarily through oxidation and alkylation reactions.
Oxidation Pathways of the Thiol Moiety
Thiols are readily oxidized under conditions that would not affect a corresponding secondary alcohol. The oxidation products depend on the strength of the oxidizing agent used. wikipedia.orgsci-hub.se
Mild oxidizing agents, such as iodine (I₂), bromine (Br₂), or atmospheric oxygen, cause the coupling of two thiol molecules to form a disulfide. wikipedia.orglibretexts.org In this reaction, two molecules of this compound would be oxidized to form bis(2-hydroxyheptyl)disulfide. This thiol-disulfide interconversion is a common and vital process in biological systems, particularly in protein structuring via cysteine residues. libretexts.orglibretexts.org
The use of stronger oxidizing agents leads to higher oxidation states of sulfur. Reagents like hydrogen peroxide (H₂O₂), peroxyacids, or potassium permanganate (B83412) can oxidize the thiol group progressively, first to a sulfenic acid (R-SOH), then to a sulfinic acid (R-SO₂H), and ultimately to a sulfonic acid (R-SO₃H). wikipedia.orgnih.gov Therefore, vigorous oxidation of this compound would yield 2-hydroxyheptane-1-sulfonic acid.
| Oxidizing Agent | Product Class | Specific Product from this compound |
| Air (O₂), I₂, Br₂ | Disulfide | bis(2-hydroxyheptyl)disulfide wikipedia.org |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide (B87167), Sulfone | 2-hydroxyheptane-1-sulfoxide, 2-hydroxyheptane-1-sulfone libretexts.org |
| Peroxyacids, KMnO₄ | Sulfonic Acid | 2-hydroxyheptane-1-sulfonic acid wikipedia.orgsci-hub.se |
Alkylation Reactions of the Sulfanyl Group
The sulfanyl group is nucleophilic and can be readily alkylated to form thioethers (sulfides). The acidity of the thiol proton (pKa ≈ 10-11) is significantly greater than that of the alcohol proton (pKa ≈ 16-18), meaning it can be deprotonated by a moderately strong base (e.g., sodium hydroxide (B78521), sodium ethoxide) to form a thiolate anion (RS⁻). libretexts.org
This thiolate anion is an excellent nucleophile and readily participates in SN2 reactions with primary or secondary alkyl halides. For example, treating this compound with a base followed by the addition of an alkylating agent like iodomethane (B122720) would yield 1-(methylthio)heptan-2-ol. This reaction is a highly efficient method for forming carbon-sulfur bonds. wikipedia.org
| Alkylating Agent | Base | Product (Thioether) |
| Iodomethane (CH₃I) | Sodium Hydroxide (NaOH) | 1-(methylthio)heptan-2-ol |
| Ethyl Bromide (CH₃CH₂Br) | Sodium Ethoxide (NaOEt) | 1-(ethylthio)heptan-2-ol |
| Benzyl Chloride (C₆H₅CH₂Cl) | Potassium Carbonate (K₂CO₃) | 1-(benzylthio)heptan-2-ol |
Thiol-mediated Reactions
The thiol (-SH) group is a cornerstone of the reactivity of this compound, rendering it a potent nucleophile, particularly when deprotonated to the thiolate anion. This nucleophilicity allows it to participate in a variety of thiol-mediated reactions. One of the fundamental reactions is thiol-disulfide exchange, where the thiol can react with a disulfide bond (R-S-S-R') to form a new, mixed disulfide and release a different thiol. This type of exchange is crucial in various chemical and biological systems. nih.govmdpi.com
Furthermore, the thiol group can engage in Michael additions, attacking α,β-unsaturated carbonyl compounds to form carbon-sulfur bonds. nih.gov It can also be readily oxidized under various conditions to yield a range of products. Mild oxidation typically leads to the formation of the corresponding disulfide, 1,1'-disulfanediylbis(heptan-2-ol), while stronger oxidizing agents can produce sulfenic, sulfinic, or sulfonic acids.
The synthesis of β-hydroxy sulfides like this compound is often achieved through the ring-opening of an epoxide with a thiol, a process known as thiolysis. arkat-usa.orgbeilstein-journals.org This reaction can be catalyzed by acids or bases and is a highly efficient method for creating the β-hydroxy thioether linkage. rsc.orgrsc.org The thiol group within this compound retains its ability to react with other epoxides, demonstrating the broad utility of the thiol-epoxy reaction in synthesis. mdpi.com In acid-mediated reactions, the thiol group can also participate in forming thioether derivatives. rsc.org
Elimination Reactions: Dehydration and Desulfurization Pathways
Elimination reactions provide key pathways for the transformation of this compound, primarily through dehydration of the alcohol or desulfurization of the thiol.
Dehydration: The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. This reaction is typically performed by heating the alcohol in the presence of a strong, non-nucleophilic acid such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). savemyexams.comdocbrown.info For secondary alcohols like this compound, the reaction generally proceeds through an E1 mechanism. youtube.compearson.com
The mechanism involves three key steps:
Protonation: The hydroxyl group is protonated by the acid catalyst to form an oxonium ion (-OH₂⁺), which is an excellent leaving group. chemguide.co.uk
Carbocation Formation: The C-O bond breaks, and the water molecule departs, resulting in the formation of a secondary carbocation at the second carbon position (C2). chemguide.co.uk
Deprotonation: A weak base, such as a water molecule or the conjugate base of the acid (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. masterorganicchemistry.com
Deprotonation can occur from either C1 or C3, leading to different isomeric products. According to Zaitsev's rule, the major product is typically the more substituted, and therefore more stable, alkene. libretexts.orgorganicchemistrytutor.com
| Product Name | Structure | Formation Pathway | Predicted Yield |
|---|---|---|---|
| 1-Sulfanylhept-2-ene | CH₃(CH₂)₃CH=CHCH₂SH | Zaitsev Product (Proton loss from C3) | Major |
| 2-Sulfanylhept-1-ene | CH₃(CH₂)₄C(SH)=CH₂ | Hofmann/Anti-Zaitsev Product (Proton loss from C1) | Minor |
Desulfurization: Desulfurization involves the cleavage of the carbon-sulfur bond. This transformation is most commonly achieved through hydrogenolysis using Raney Nickel, a catalyst that is highly effective at reducing sulfur-containing compounds. The reaction of this compound with Raney Nickel would replace the thiol group with a hydrogen atom, yielding heptan-2-ol as the final product.
Intramolecular Cyclization and Rearrangement Processes
The bifunctional nature of this compound allows for intramolecular reactions, leading to cyclic structures.
Intramolecular Cyclization: For cyclization to occur, the hydroxyl group must first be converted into a better leaving group, for instance, by tosylation to form a tosylate (-OTs) or by protonation under strongly acidic conditions. Following this activation, the nucleophilic thiol group can attack the electrophilic carbon atom (C2) in an intramolecular Sₙ2 reaction. Given the 1,2-relationship between the thiol and alcohol groups (a β-hydroxy thiol), this cyclization would result in the formation of a three-membered ring containing sulfur, known as a thiirane (B1199164) (or episulfide). The specific product would be 2-pentylthiirane . While three-membered rings are strained, their formation can be kinetically favored under appropriate conditions that promote intramolecular pathways over competing intermolecular reactions or elimination. thieme-connect.de More complex cyclizations can be achieved using specific catalysts or reaction conditions. rsc.orgbeilstein-journals.orgrsc.orgscielo.org.mx
Rearrangement Processes: Rearrangement reactions often occur in processes that involve carbocation intermediates, such as the E1 dehydration pathway. mvpsvktcollege.ac.incurlyarrows.com A carbocation will rearrange if it can lead to a more stable intermediate, typically through a 1,2-hydride or 1,2-alkyl shift. csbsju.edu In the case of this compound, dehydration forms a secondary carbocation at C2. A 1,2-hydride shift from the adjacent C3 carbon would merely produce another secondary carbocation at C3, offering no significant increase in stability. Therefore, extensive skeletal rearrangements are not expected to be a major competing pathway during the dehydration of this specific compound.
Comparative Reactivity Studies with Isomeric Sulfanylheptanols
The reactivity of sulfanylheptanols is highly dependent on the relative positions of the hydroxyl and thiol functional groups. A comparative analysis of this compound with its structural isomers highlights these differences in reactivity pathways such as dehydration and intramolecular cyclization.
The reactivity of primary thiols is generally higher than that of secondary thiols due to reduced steric hindrance. scirp.orgscirp.org Similarly, the dehydration of secondary and tertiary alcohols via an E1 mechanism is typically faster and occurs under milder conditions than the dehydration of primary alcohols, which requires an E2 pathway. youtube.comchemguide.co.uklibretexts.org The propensity for intramolecular cyclization is strongly influenced by the size of the ring being formed, with 5- and 6-membered rings being the most favored thermodynamically and kinetically.
| Isomer | Structure | Dehydration Ease | Major Intramolecular Cyclization Product (Ring Size) |
|---|---|---|---|
| This compound | Primary Thiol, Secondary Alcohol (β) | High (E1 mechanism) | 2-Pentylthiirane (3-membered) |
| 2-Sulfanylheptan-1-ol | Secondary Thiol, Primary Alcohol (β) | Low (E2 mechanism) | 2-Methyl-2-pentylthiirane (3-membered) |
| 1-Sulfanylheptan-3-ol | Primary Thiol, Secondary Alcohol (γ) | High (E1 mechanism) | 2-Butyltetrahydrothiophene (5-membered) |
| 7-Sulfanylheptan-1-ol | Primary Thiol, Primary Alcohol (ζ) | Low (E2 mechanism) | Thiepane (7-membered) |
Biochemical and Enzymatic Transformations Involving 1 Sulfanylheptan 2 Ol
Biogenesis Pathways of Sulfanyl (B85325) Alcohols in Biological Systems
Sulfanyl alcohols are volatile sulfur compounds that contribute significantly to the aroma profiles of various natural products, including fruits and fermented beverages. nih.gov They are not typically present in their free, volatile form but are generated from non-volatile precursors through specific biochemical conversions. encyclopedia.pubnih.gov
The primary biogenetic precursors to sulfanyl alcohols are non-volatile and odorless amino acid conjugates. oeno-one.eu These are typically S-cysteine or S-glutathione conjugates. In this form, the thiol group is bound to an amino acid moiety, rendering it non-volatile. The release of the aromatic sulfanyl alcohol occurs when the carbon-sulfur bond of these precursors is cleaved during processes such as fermentation. encyclopedia.pubnih.gov
For example, the well-studied thiol 3-sulfanylhexan-1-ol (3SH) is known to be released from its cysteinylated (Cys-3SH) and glutathionylated (Glut-3SH) precursors. encyclopedia.pubresearchgate.net The conversion pathway often begins with the larger glutathione (B108866) conjugate, which is sequentially broken down to the cysteine conjugate before the final release of the free thiol. oeno-one.eu This multi-step process underscores the complexity of flavor biogenesis in natural systems.
| Sulfanyl Alcohol | Known Precursor(s) | Reference(s) |
|---|---|---|
| 3-Sulfanylhexan-1-ol (3SH) | Cysteine-3SH (Cys-3SH), Glutathione-3SH (G-3MH) | encyclopedia.puboeno-one.euresearchgate.net |
| 4-Sulfanyl-4-methylpentan-2-one (4MMP) | Cysteine-4MMP (Cys-4MMP), Glutathione-4MMP | nih.govoeno-one.euresearchgate.net |
| 3-Sulfanylhexyl acetate (B1210297) (3SHA) | Derived from 3SH post-release | encyclopedia.pub |
Microorganisms play a pivotal role in the liberation of volatile sulfanyl alcohols from their non-aromatic precursors. nih.gov Yeasts, in particular, are fundamental to this transformation during alcoholic fermentation. youtube.com The metabolic activity of yeast strains provides the necessary enzymatic machinery to cleave the cysteine-conjugated precursors, thereby releasing the free thiols. nih.gov
Saccharomyces cerevisiae is a well-known yeast species responsible for this release in wine and beer production. nih.govnih.gov However, various non-Saccharomyces yeasts, such as Torulaspora delbrueckii and Kluyveromyces species, have also demonstrated a high capacity for releasing aromatic thiols, indicating that this ability is widespread among different yeast genera. researchgate.net The specific yeast strain used during fermentation can significantly influence the final concentration of volatile thiols in the product, highlighting the genetic diversity in the enzymatic systems responsible for this release. researchgate.net
| Microorganism | Type | Role in Sulfanyl Alcohol Formation | Reference(s) |
|---|---|---|---|
| Saccharomyces cerevisiae | Yeast | Cleaves thiol precursors during fermentation to release volatile thiols. | nih.govnih.gov |
| Torulaspora delbrueckii | Yeast (non-Saccharomyces) | Exhibits high β-lyase activity for thiol release. | researchgate.net |
| Metschnikowia pulcherrima | Yeast (non-Saccharomyces) | Contributes to the release of thiols from precursors. | researchgate.net |
| Pichia kluyveri | Yeast (non-Saccharomyces) | Known to release 3SH and 4MMP from cysteinylated precursors. | researchgate.net |
| Axilla Bacteria (e.g., Staphylococcus hominis) | Bacteria | Possess C-S lyase that cleaves cysteine precursors to form odoriferous sulfanylalkanols. | genome.jp |
Enzymatic Catalysis in 1-Sulfanylheptan-2-OL Metabolism
The metabolism of this compound and related compounds is governed by specific enzymatic reactions. These enzymes are responsible for both the release of the sulfanyl alcohol from its precursors and its subsequent biochemical transformations.
The key enzymes responsible for cleaving the C-S bond in cysteine-S-conjugates are carbon-sulfur lyases (C-S lyases), particularly those with cystathionine (B15957) β-lyase (CβL) activity (EC 4.4.1.8). nih.govnih.gov These enzymes catalyze the β-elimination reaction that breaks the bond between the β-carbon of the cysteine moiety and the sulfur atom, releasing the free thiol, along with pyruvate (B1213749) and ammonia. nih.govgenome.jp
In yeast, this enzymatic activity is primarily associated with proteins encoded by genes such as IRC7 and STR3. nih.govresearchgate.net The expression and activity level of these C-S lyases are strain-dependent, which accounts for the varying abilities of different yeasts to release volatile thiols. researchgate.net These enzymes are not limited to yeasts; they are also found in bacteria and plants, where they play roles in flavor generation and metabolism of sulfur-containing compounds. nih.govgenome.jp
| Enzyme/Gene | Enzyme Class | Function | Organism(s) | Reference(s) |
|---|---|---|---|---|
| Cystathionine β-lyase (encoded by IRC7, STR3) | Carbon-Sulfur Lyase (EC 4.4.1.8) | Cleaves C-S bond of cysteine-conjugated thiol precursors. | Saccharomyces cerevisiae and other yeasts | nih.govresearchgate.net |
| Cysteine-S-conjugate β-lyase | Carbon-Sulfur Lyase (EC 4.4.1.13) | Catalyzes the release of a thiol from an L-cysteine-S-conjugate. | Bacteria, Plants, Animals | genome.jp |
In some biological systems, thiol precursors exist as thioglycosides, where the sulfur-containing molecule is attached to a sugar moiety via a glycosidic bond. acs.org The release of the thiol from these precursors requires the action of glycoside hydrolases, or glycosidases. acs.orgresearchgate.net
These enzymes catalyze the cleavage of the glycosidic C-S bond. acs.org A well-known example of this class of enzymes is myrosinase, which acts on glucosinolates (thioglycosides) in plants. Upon tissue damage, myrosinase cleaves the sugar, releasing an unstable aglycone that rearranges to form isothiocyanates, which are pungent defense compounds. acs.org This mechanism illustrates a pathway where glycosidase activity is a prerequisite for the release of a functional sulfur compound, a principle that can apply to the biogenesis of certain sulfanyl alcohols from glycosylated precursors. researchgate.netacs.org
Once released, sulfanyl alcohols like this compound can undergo further metabolic transformations, including oxidation and reduction reactions. The secondary alcohol group in this compound is a target for such enzymatic processes. mdpi.com
Alcohol dehydrogenases (ADHs) are a major class of enzymes that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones. khanacademy.orgyoutube.com This reaction typically involves a hydride transfer to a cofactor, most commonly nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), which is reduced to NADH. youtube.com The oxidation of the secondary alcohol on this compound would yield 1-sulfanylheptan-2-one. Conversely, the reduction of the ketone back to the alcohol would be catalyzed by the same or a similar enzyme, utilizing NADH as the reducing agent. khanacademy.org
Another class of enzymes, alcohol oxidases (AlcOXs), can also catalyze the oxidation of alcohols. Unlike ADHs, these enzymes transfer the reducing equivalents directly to molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct. mdpi.com
| Enzyme Class | Transformation | Example Reaction | Cofactor(s) | Reference(s) |
|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Oxidation/Reduction | Secondary Alcohol ⇌ Ketone | NAD+/NADH | mdpi.comkhanacademy.orgyoutube.com |
| Alcohol Oxidase (AlcOX) | Oxidation | Alcohol + O₂ → Aldehyde/Ketone + H₂O₂ | Flavin or Copper | mdpi.com |
Metabolic Pathways and Flux Analysis of Sulfanyl Alcohols
Metabolic pathways are series of chemical reactions occurring within a cell, catalyzed by enzymes, to either build complex molecules (anabolism) or break them down to release energy (catabolism). The metabolic pathways for sulfanyl alcohols, such as this compound, are predicted to involve enzymes that act on both the alcohol and the sulfanyl functional groups, as well as the carbon backbone.
The initial metabolic steps for a secondary alcohol typically involve oxidation. Dehydrogenases and oxidases are the primary enzymes responsible for the oxidation of alcohols. nih.gov Specifically, secondary alcohols can be oxidized to their corresponding ketones by alcohol dehydrogenases (ADHs). nih.gov In the case of this compound, this would result in the formation of 1-sulfanylheptan-2-one. This conversion is a critical step that can channel the molecule into different metabolic fates.
The sulfanyl group is also a primary target for enzymatic modification. The metabolism of organosulfur compounds is a key part of the global sulfur cycle. jst.go.jp Microorganisms possess diverse enzymatic machinery to process these compounds. nih.govnih.gov Thiols can undergo several transformations, including oxidation of the sulfur atom to form sulfenic, sulfinic, and sulfonic acids. Furthermore, the thiol group can be a site for conjugation reactions, for instance, with glutathione, to facilitate detoxification and excretion in higher organisms. In microbial degradation, organosulfur compounds can be broken down to release sulfide (B99878). nih.gov
Flux analysis of these pathways would seek to quantify the rate of turnover of metabolites through the different branches of metabolism. For a molecule like this compound, this would involve determining the relative rates of alcohol oxidation versus thiol modification and the subsequent processing of the resulting intermediates.
| Enzyme Class | Potential Reaction | Substrate | Product |
| Alcohol Dehydrogenase | Oxidation | This compound | 1-Sulfanylheptan-2-one |
| Monooxygenase | S-oxygenation | This compound | 1-(Hydroxy)sulfanylheptan-2-ol |
| Thiol S-methyltransferase | S-methylation | This compound | 1-(Methylsulfanyl)heptan-2-ol |
Biosynthetic and Biodegradation Studies of this compound
Biosynthesis
The biosynthesis of a secondary alcohol like this compound in microorganisms would likely proceed through the reduction of a ketone precursor. The biosynthesis of sulfur-containing secondary metabolites is a complex process that often involves the incorporation of sulfur from cysteine or methionine. frontiersin.orgmdpi.comnih.gov
A plausible biosynthetic pathway for this compound could originate from fatty acid metabolism to generate the seven-carbon backbone. This heptanoyl-CoA intermediate could then be modified to introduce the sulfanyl group, potentially through the action of a specialized enzyme system. The resulting 1-sulfanylheptan-2-one could then be stereoselectively reduced by a ketoreductase to yield this compound. The production of fatty alcohols in engineered microbes often leverages the fatty acid synthesis pathway. nih.gov
Biodegradation
The biodegradation of this compound is expected to follow pathways established for the degradation of long-chain alkanes and alcohols. nih.gov The degradation of such molecules typically begins with the oxidation of a terminal methyl group or the existing alcohol group.
Given the presence of the secondary alcohol, a likely initial step is its oxidation to 1-sulfanylheptan-2-one, as mentioned earlier. From this ketone intermediate, two principal degradation routes can be envisioned:
Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase could insert an oxygen atom adjacent to the carbonyl group, forming an ester. This ester can then be hydrolyzed by an esterase to yield smaller, more readily metabolizable molecules.
Cleavage of the Carbon Chain: The heptane (B126788) backbone can be shortened through processes analogous to the beta-oxidation of fatty acids. This would involve a series of enzymatic reactions that sequentially remove two-carbon units.
The sulfanyl group would also be addressed during biodegradation. The carbon-sulfur bond can be cleaved by various microbial enzymes, releasing the sulfur, which can be assimilated by the microorganism or oxidized to sulfate. nih.gov The degradation of the aliphatic chain would likely proceed through pathways similar to those for n-alkanes, involving monooxygenases that hydroxylate the chain, followed by dehydrogenases and subsequent entry into the beta-oxidation pathway. The position of the sulfanyl group would influence the specific enzymes involved and the resulting intermediates.
| Proposed Biodegradation Step | Enzyme Type | Intermediate Formed |
| Oxidation of secondary alcohol | Alcohol Dehydrogenase | 1-Sulfanylheptan-2-one |
| Ester formation | Baeyer-Villiger Monooxygenase | Thioester or standard ester |
| Hydrolysis of ester | Esterase/Thioesterase | Carboxylic acid and alcohol |
| Carbon chain shortening | Beta-oxidation pathway enzymes | Acetyl-CoA and shorter acyl-CoA |
| C-S bond cleavage | C-S lyase/monooxygenase | Heptan-2-ol and sulfide |
Advanced Spectroscopic Analysis of 1 Sulfanylheptan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the detailed structure of organic molecules in solution. omicsonline.orgweebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.
Elucidation of Structure and Stereochemistry by 1D and 2D NMR
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to the structural elucidation of 1-Sulfanylheptan-2-OL.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. For this compound, the spectrum would show distinct signals for the protons on the heptyl chain, the methine proton adjacent to the hydroxyl group (H-2), and the methylene (B1212753) protons adjacent to the sulfanyl (B85325) group (H-1). The chemical shift (δ) of the H-2 proton is expected to be downfield due to the deshielding effect of the adjacent oxygen atom. Similarly, the H-1 protons next to the sulfur atom would also be shifted downfield, though typically to a lesser extent than those next to oxygen. The protons of the terminal methyl group (H-7) would appear as the most upfield signal.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atom bonded to the hydroxyl group (C-2) would exhibit a significant downfield shift, while the carbon bonded to the sulfanyl group (C-1) would also be shifted downfield compared to the other aliphatic carbons.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
| Atom Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C-1 (-CH₂SH) | ~2.5 - 2.7 | Doublet of Doublets (dd) | ~28 - 35 |
| C-2 (-CHOH) | ~3.6 - 3.9 | Multiplet (m) | ~68 - 75 |
| C-3 (-CH₂) | ~1.4 - 1.6 | Multiplet (m) | ~33 - 38 |
| C-4 (-CH₂) | ~1.2 - 1.4 | Multiplet (m) | ~25 - 29 |
| C-5 (-CH₂) | ~1.2 - 1.4 | Multiplet (m) | ~31 - 35 |
| C-6 (-CH₂) | ~1.2 - 1.4 | Multiplet (m) | ~22 - 26 |
| C-7 (-CH₃) | ~0.8 - 1.0 | Triplet (t) | ~13 - 15 |
| -OH | Variable | Singlet (s) | - |
2D NMR: To unambiguously assign these signals and confirm the molecular structure, 2D NMR experiments are employed. ukm.mynih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons. For instance, a cross-peak between the signals for H-1 and H-2 would confirm their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the assignment of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and piecing together the entire carbon skeleton.
The stereochemistry at the C-2 chiral center can be investigated using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space.
Dynamic NMR Studies of Conformation and Exchange
Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes such as conformational changes (e.g., bond rotation) and chemical exchange (e.g., proton transfer). nih.gov
For this compound, several dynamic processes could be investigated:
Conformational Dynamics: Hindered rotation around the C1-C2 single bond could lead to different stable conformations (rotamers). At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for each rotamer. As the temperature is increased, these signals would broaden and eventually coalesce into a time-averaged signal. researchgate.net By analyzing the spectra at different temperatures, the energy barrier to rotation can be calculated.
Proton Exchange: The protons of the hydroxyl (-OH) and sulfanyl (-SH) groups can undergo chemical exchange with each other or with protic solvents. The rate of this exchange affects the appearance of their NMR signals. In very pure samples or in aprotic solvents, coupling between the -OH/-SH protons and adjacent C-H protons might be observed. The rate of exchange can be studied by varying the temperature, concentration, or solvent.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. mt.com These methods are complementary; IR spectroscopy relies on a change in the dipole moment during a vibration, while Raman spectroscopy depends on a change in polarizability. nih.gov
Characterization of Functional Groups and Molecular Vibrations
The key functional groups in this compound each have characteristic vibrational frequencies.
O-H Group: The alcohol O-H stretching vibration typically appears as a strong, broad band in the IR spectrum in the region of 3200-3600 cm⁻¹, with the broadening caused by hydrogen bonding.
S-H Group: The thiol S-H stretching vibration gives rise to a weaker, but characteristically sharp, band in the IR spectrum around 2550-2600 cm⁻¹. This band is often more prominent in the Raman spectrum.
C-H Group: The stretching vibrations of the aliphatic C-H bonds in the heptyl chain are observed in the 2850-3000 cm⁻¹ region.
C-O and C-S Groups: The C-O stretching vibration of the secondary alcohol is expected in the 1050-1150 cm⁻¹ region of the IR spectrum. The C-S stretching vibration is typically weaker and found in the 600-800 cm⁻¹ range.
Vibrational Analysis and Band Assignments
A detailed analysis allows for the assignment of specific absorption bands to particular molecular vibrations.
Interactive Table 2: Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | IR Intensity | Raman Intensity |
|---|---|---|---|
| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | Strong |
| S-H Stretch | 2550 - 2600 | Weak, Sharp | Medium |
| C-H Bend | 1350 - 1470 | Medium | Medium |
| C-O Stretch | 1050 - 1150 | Strong | Weak |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns. chim.lu
For this compound (Molecular Weight: 148.27 g/mol ), the mass spectrum would likely show a molecular ion peak (M⁺˙) at m/z = 148. However, for alcohols, this peak can be weak or absent due to rapid fragmentation. libretexts.orgdocbrown.info
The fragmentation of this compound is expected to be dominated by cleavage of the bonds adjacent to the oxygen and sulfur atoms (alpha-cleavage), as this leads to the formation of stable, resonance-stabilized carbocations.
Alpha-cleavage at C1-C2: Loss of the ˙CH₂SH radical (mass 47) would result in a fragment ion at m/z = 101.
Alpha-cleavage at C2-C3: Loss of the pentyl radical (˙C₅H₁₁) (mass 71) would produce a major fragment ion at m/z = 77.
Dehydration: A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O, mass 18), which would lead to a peak at m/z = 130 (M-18). libretexts.org
Cleavage of C-S bond: Loss of the sulfanyl radical (˙SH, mass 33) could result in a peak at m/z = 115.
Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Description |
|---|---|---|
| 148 | [C₇H₁₆OS]⁺˙ | Molecular Ion (M⁺˙) |
| 130 | [C₇H₁₄S]⁺˙ | Loss of H₂O |
| 115 | [C₇H₁₅O]⁺ | Loss of ˙SH |
| 101 | [C₆H₁₃O]⁺ | Alpha-cleavage, loss of ˙CH₂SH |
| 77 | [C₃H₉OS]⁺ | Alpha-cleavage, loss of ˙C₄H₉ |
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. uky.edu Unlike nominal mass measurements, which provide integer masses, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, as very few combinations of atoms will have the same exact mass. uky.edunih.gov
For this compound (molecular formula C₇H₁₆OS), HRMS can unequivocally confirm its elemental composition. When analyzed, typically after protonation to form the [M+H]⁺ ion, the instrument measures its exact mass. The theoretical exact mass of the protonated molecule, [C₇H₁₇OS]⁺, can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), oxygen (¹⁶O), and sulfur (³²S). The high mass accuracy provided by instruments like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers enables the differentiation between compositions that might be isobaric at lower resolutions. nih.govresearchgate.net This capability is crucial for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis. nih.gov
Table 1: Theoretical High-Resolution Mass Data for Protonated this compound
| Ion Formula | Elemental Composition | Theoretical Exact Mass (m/z) |
|---|
This interactive table displays the calculated high-resolution mass for the protonated form of this compound, essential for its unambiguous identification.
Fragmentation Pathways and Structural Elucidation
Mass spectrometry not only provides molecular weight but also offers structural information through the analysis of fragmentation patterns. wikipedia.org When a molecule is ionized in a mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, characteristic fragment ions. The fragmentation pathways are governed by the molecule's structure, particularly the location of functional groups and the relative strengths of its chemical bonds. wikipedia.orglibretexts.org
For this compound, the presence of both a hydroxyl (-OH) and a sulfanyl (-SH) group dictates its fragmentation behavior. Common fragmentation reactions for alcohols include the cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage) and the loss of a water molecule. libretexts.orgmiamioh.edu Thiols undergo analogous fragmentation patterns.
Key predicted fragmentation pathways for this compound include:
Alpha-cleavage: The most probable fragmentation is the cleavage of the bond between C2 and C3. This is driven by the stabilizing effect of the oxygen atom. This pathway results in the loss of a pentyl radical (•C₅H₁₁) and the formation of a resonance-stabilized fragment ion.
Loss of Water: Dehydration, or the elimination of a water molecule (H₂O), is a common fragmentation pathway for alcohols. libretexts.org
Loss of Hydrogen Sulfide (B99878): Similar to the loss of water, the elimination of H₂S can occur due to the presence of the thiol group.
Other Cleavages: Cleavage of the C1-C2 bond can also occur, leading to fragments corresponding to the loss of •CH₂SH or •CH(OH)C₅H₁₁.
Analyzing the m/z values of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the carbon chain and the positions of the functional groups.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Proposed Fragment Ion | m/z (Nominal) | Fragmentation Pathway |
|---|---|---|
| [C₂H₅OS]⁺ | 61 | α-cleavage at C2-C3 bond |
| [C₇H₁₄S]⁺• | 130 | Loss of H₂O |
| [C₇H₁₄O]⁺• | 114 | Loss of H₂S |
This interactive table outlines the major fragments expected from the mass spectrometric analysis of this compound, providing a basis for its structural elucidation.
Tandem Mass Spectrometry (MS/MS) Applications
Tandem mass spectrometry, also known as MS/MS, is a technique that involves multiple stages of mass analysis, typically used to obtain more detailed structural information. wikipedia.orgnih.gov In a typical MS/MS experiment, a specific ion of interest (a "precursor ion") is selected in the first stage of mass analysis, fragmented through a process like collision-induced dissociation (CID), and then the resulting "product ions" are analyzed in a second stage. wikipedia.orgyoutube.com
The application of MS/MS to this compound provides a powerful method for confirming its structure. nih.gov An experiment could proceed as follows:
The protonated molecular ion, [C₇H₁₇OS]⁺ (m/z 149.1), is selected in the first mass analyzer (MS1).
This precursor ion is passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen), causing it to fragment. youtube.com
The resulting product ions are then analyzed by the second mass analyzer (MS2).
The product ion spectrum would show the fragments detailed in the previous section (e.g., m/z 61, 130, 114, 101). This process confirms that these specific fragments originate from the selected precursor ion, providing a high degree of confidence in the structural assignment and distinguishing it from potential isomers. MS/MS is particularly valuable in complex mixture analysis, where it can isolate and identify individual components without complete chromatographic separation. researchgate.net
Analytical Method Development and Validation for 1 Sulfanylheptan 2 Ol in Complex Systems
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analysis of 1-Sulfanylheptan-2-OL, providing the necessary separation from interfering components in complex mixtures. Both gas and liquid chromatography offer viable pathways for its determination, each with specific advantages depending on the analytical requirements.
Gas Chromatography (GC) Methodologies: GC-FID, GC-SCD, GC-PFPD
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound, although its polarity may necessitate derivatization to improve chromatographic performance. phenomenex.com The choice of detector is critical for achieving the required sensitivity and selectivity.
Gas Chromatography-Flame Ionization Detection (GC-FID): While FID is a universal detector for organic compounds, it is not specific to sulfur. Its utility for this compound is limited to samples where the compound is present at high concentrations and the matrix is relatively simple.
Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD): The SCD is a highly specific and sensitive detector for sulfur-containing compounds. gcms.cz It provides an equimolar response to sulfur, meaning the detector's response is directly proportional to the number of sulfur atoms entering the detector, regardless of the compound's structure. gcms.cz This simplifies quantification, especially in complex matrices where multiple sulfur compounds might be present. gcms.czhpst.cz The SCD offers excellent selectivity against hydrocarbons, making it ideal for analyzing this compound in petroleum products or environmental samples with high hydrocarbon content. hpst.cz
Gas Chromatography-Pulsed Flame Photometric Detection (GC-PFPD): The PFPD is another sulfur-specific detector known for its high sensitivity and selectivity. ysi.comscioninstruments.com It provides a linear and equimolar response to sulfur, allowing for the reliable quantification of individual sulfur species from parts-per-billion (ppb) to parts-per-million (ppm) levels. ysi.comamericanlaboratory.com A key advantage of the PFPD is its ability to simultaneously acquire sulfur and hydrocarbon chromatograms from a single detector, which can aid in identifying co-eluting matrix interferences. ysi.com The PFPD is a robust choice for trace-level analysis of volatile sulfur compounds in matrices like natural gas and beverages. ysi.comamericanlaboratory.com
For optimal GC separation of polar thiols, columns with thick films of methyl silicone stationary phases are often employed, sometimes requiring sub-ambient starting temperatures to resolve highly volatile components. researchgate.netazom.com
Liquid Chromatography (LC) Methodologies: HPLC, UHPLC
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for analyzing compounds that are non-volatile or thermally unstable. Given that this compound has a higher boiling point and polar functional groups, LC is a highly suitable alternative to GC.
A primary challenge for analyzing thiols like this compound by HPLC is their lack of a strong native chromophore or fluorophore, making detection by common UV-Vis or fluorescence detectors difficult. diva-portal.orgcreative-proteomics.com Consequently, a pre-column derivatization step is typically required to attach a UV-active or fluorescent tag to the thiol group. diva-portal.orgnih.gov
Common derivatizing agents for thiols include:
Ellman's Reagent (DTNB): Reacts with thiols to produce a colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by HPLC with UV detection. nih.govresearchgate.net
Monobromobimane (MBB): A reagent that forms highly fluorescent adducts with thiols, enabling sensitive detection. mdpi.comresearchgate.net
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F): Another popular reagent that creates stable, fluorescent derivatives for sensitive quantification. diva-portal.orgmdpi.com
The resulting derivatives are then separated, typically on a reversed-phase C18 column, and quantified. researchgate.netmdpi.com UHPLC offers advantages over conventional HPLC through the use of smaller particle-size columns, leading to faster analysis times and improved resolution.
Advanced Hyphenated Techniques (e.g., GC-MS, GC-O, LC-MS/MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide a higher degree of confidence in both identification and quantification. unipd.it
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of MS. unipd.it It is invaluable for confirming the identity of this compound, even in complex mixtures. researchgate.net Derivatization is often still employed to improve peak shape and thermal stability. researchgate.net For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance sensitivity. researchgate.net
Gas Chromatography-Olfactometry (GC-O): While not a quantitative technique, GC-O is used in flavor and fragrance analysis to determine the odor contribution of individual volatile compounds. It would be relevant if this compound contributes to the aroma profile of a product.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is one of the most powerful techniques for the trace-level quantification of compounds in highly complex matrices. unipd.it After derivatization, the analyte is separated by LC and then detected by a tandem mass spectrometer. acs.org The use of stable isotope-labeled internal standards and selected reaction monitoring (SRM) mode allows for exceptional selectivity and sensitivity, with detection limits often reaching the nanogram-per-liter (ng/L) or parts-per-trillion (ppt) level. acs.org This method minimizes matrix effects and provides highly accurate and precise results. acs.org
Sample Preparation and Derivatization Strategies
Effective sample preparation is critical for the successful analysis of this compound, as it aims to isolate the analyte, remove interferences, and pre-concentrate it to detectable levels. The high reactivity of the thiol group makes it susceptible to oxidation, so care must be taken to prevent analyte loss during this stage. nih.gov
For GC analysis , common sample preparation techniques for volatile sulfur compounds include:
Static Headspace (SHS): A simple technique where the vapor phase above a liquid or solid sample is injected into the GC. It is suitable for analyzing volatile compounds without introducing non-volatile matrix components.
Solid-Phase Microextraction (SPME): A solvent-free extraction method where a coated fiber is exposed to the headspace of a sample or directly immersed in it. nih.gov The fiber adsorbs the analytes, which are then thermally desorbed in the GC inlet. nih.gov Optimizing parameters like fiber coating, extraction time, and temperature is crucial for achieving good sensitivity and reproducibility. nih.gov DVB/CAR/PDMS fibers are often effective for a broad range of volatile sulfur compounds. nih.govmdpi.com
For LC analysis , sample preparation typically involves:
Liquid-Liquid Extraction (LLE): Using a solvent to extract the analyte from the sample matrix.
Solid-Phase Extraction (SPE): A more selective technique where the sample is passed through a cartridge containing a sorbent that retains the analyte. Interferences are washed away, and the analyte is then eluted with a small volume of solvent. This provides both cleanup and concentration. acs.org
Derivatization is a key strategy for both GC and LC analysis of this compound.
For GC: The primary goal is to increase volatility and thermal stability. phenomenex.comlibretexts.org Silylation is a common approach, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with both the thiol and hydroxyl groups to replace the active hydrogens with non-polar trimethylsilyl (TMS) groups. phenomenex.comtcichemicals.com The resulting derivative is more volatile and exhibits better chromatographic behavior. phenomenex.comlibretexts.org
For HPLC: Derivatization aims to attach a chromophore or fluorophore to the thiol group for sensitive detection. diva-portal.orgnih.gov Reagents like 4,4′-dithiodipyridine (DTDP) can react with thiols under acidic conditions, which is advantageous for matrices like wine. acs.org The reaction conditions, particularly pH, must be carefully controlled to ensure a rapid and complete reaction. mdpi.comacs.org
Quantitative Analysis and Trace-Level Detection in Complex Matrices
Achieving trace-level detection of this compound requires a combination of efficient sample preparation, sensitive detection, and robust quantification strategies.
GC-based analysis: The use of sulfur-specific detectors like SCD and PFPD is paramount for trace analysis. ysi.comacs.org These detectors offer selectivity that is several orders of magnitude higher for sulfur than for carbon, effectively eliminating interference from the sample matrix. scioninstruments.com When combined with pre-concentration techniques like SPME, detection limits in the low µg/L (ppb) range can be achieved for volatile sulfur compounds. researchgate.net
LC-based analysis: The highest sensitivity is typically achieved with LC-MS/MS. acs.org Derivatization enhances ionization efficiency, and the selectivity of MS/MS detection (using SRM mode) allows for quantification even in the presence of complex matrix interferences. acs.orgacs.org This approach has been used to quantify potent thiols in wine at ng/L (ppt) concentrations, well below their odor detection thresholds. acs.org The use of stable isotope-labeled internal standards is the gold standard for quantification as it corrects for matrix effects and variations in extraction recovery and derivatization yield. acs.org
Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification
To ensure that an analytical method provides reliable and reproducible results, it must be thoroughly validated according to established guidelines. researchgate.net The key validation parameters are defined below in the context of analyzing this compound.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. In GC, selectivity is achieved through the use of sulfur-specific detectors (SCD, PFPD) or by mass spectrometry (GC-MS). ysi.comacs.org For LC-MS/MS, the selection of specific precursor and product ion transitions in SRM mode provides extremely high selectivity. acs.org
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. Linearity is assessed by preparing and analyzing a series of calibration standards at different concentrations and evaluating the resulting calibration curve using linear regression. A correlation coefficient (r²) greater than 0.99 is typically desired. mdpi.comresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. It is often estimated based on the signal-to-noise ratio (typically S/N = 3).
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the lowest point on the calibration curve that meets specified accuracy and precision criteria (e.g., S/N = 10). researchgate.net
The table below summarizes typical performance characteristics for validated methods used in the analysis of trace thiols, which would be representative targets for a method analyzing this compound.
Table 1: Representative Method Validation Parameters for Thiol Analysis
| Parameter | GC-SCD/PFPD Methods | HPLC-Fluorescence Methods | LC-MS/MS Methods |
|---|---|---|---|
| Selectivity | High (Sulfur-specific detection) | Moderate to High (Dependent on derivatization and chromatography) | Very High (Based on mass-to-charge ratios) |
| Linearity (r²) | > 0.99 | > 0.999 mdpi.com | > 0.99 acs.org |
| Typical Range | 1 - 500 µg/L | 10 - 1000 nM mdpi.com | 1 - 500 ng/L acs.org |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% researchgate.net | 98 - 106% acs.org |
| Precision (% RSD) | < 15% | < 10% researchgate.net | < 10% acs.org |
| LOD | 0.1 - 1 µg/L acs.org | ~30 pmol injected researchgate.net | 0.5 - 5 ng/L acs.org |
| LOQ | 0.5 - 5 µg/L | 0.76 - 5.79 µg/mL researchgate.net | 1 - 10 ng/L acs.org |
Table 2: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 4,4′-dithiodipyridine | DTDP |
| 5,5′-dithiobis(2-nitrobenzoic acid) | DTNB |
| 5-thio-2-nitrobenzoic acid | TNB |
| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate | SBD-F |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |
| Monobromobimane | MBB |
Theoretical and Computational Studies on 1 Sulfanylheptan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its structure, energy, and electronic properties.
Geometry Optimization and Conformational Analysis
A crucial first step in the computational study of any molecule is to determine its most stable three-dimensional structure. For a flexible molecule like 1-Sulfanylheptan-2-OL, which contains a seven-carbon chain with hydroxyl and sulfanyl (B85325) functional groups, multiple low-energy conformations are expected to exist due to the rotation around its single bonds.
Methodology: Geometry optimization would be performed using methods like Density Functional Theory (DFT), with a functional such as B3LYP, and a suitable basis set (e.g., 6-31G* or larger). A conformational search would be conducted to identify various local minima on the potential energy surface. This process involves systematically rotating the dihedral angles of the molecule and performing geometry optimization on each starting structure. The relative energies of the resulting conformers would then be calculated to identify the global minimum and other low-energy conformations.
Expected Insights (Hypothetical): It is anticipated that intramolecular hydrogen bonding between the hydroxyl (-OH) and sulfanyl (-SH) groups could play a significant role in stabilizing certain conformations. The analysis would likely reveal the preferred dihedral angles of the carbon backbone and the orientation of the functional groups relative to each other.
Electronic Structure and Bonding Properties
Once the optimized geometries are obtained, quantum chemical calculations can be used to analyze the electronic structure and bonding characteristics of this compound.
Methodology: Analysis of the molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) would provide insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. Natural Bond Orbital (NBO) analysis would be employed to understand the charge distribution, hybridization, and nature of the chemical bonds within the molecule.
Expected Insights (Hypothetical): The HOMO would likely be localized on the sulfur atom of the sulfanyl group due to its lone pair electrons, making this site susceptible to electrophilic attack. The LUMO would likely be distributed over the carbon backbone and the oxygen atom of the hydroxyl group. NBO analysis would quantify the partial charges on each atom, confirming the polar nature of the C-O, C-S, O-H, and S-H bonds.
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the transition states that connect reactants to products.
Methodology: To model a hypothetical reaction, such as the oxidation of the sulfanyl group or the dehydration of the alcohol, transition state search algorithms (e.g., synchronous transit-guided quasi-Newton method) would be utilized. The structures of the transition states would be optimized, and frequency calculations would be performed to confirm that they are first-order saddle points on the potential energy surface (i.e., they have exactly one imaginary frequency). The activation energy for the reaction can then be calculated as the energy difference between the transition state and the reactants.
Molecular Dynamics Simulations
While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time.
Methodology: MD simulations would involve solving Newton's equations of motion for the atoms in the molecule. A force field, which is a set of empirical energy functions, would be used to describe the interactions between atoms. The simulation would be run for a specified period (e.g., nanoseconds), and the trajectory of the atoms would be recorded. This would typically be performed for the molecule in a simulated solvent, such as water, to mimic its behavior in a more realistic environment.
Expected Insights (Hypothetical): MD simulations would provide information on the conformational flexibility of the molecule, the dynamics of intramolecular hydrogen bonding, and the interactions with solvent molecules. This could reveal how the molecule behaves in a solution and how its shape fluctuates over time.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of this compound, which can be valuable for its experimental characterization.
Methodology:
Infrared (IR) Spectroscopy: Frequency calculations performed after geometry optimization can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.
Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)
By calculating a variety of molecular descriptors, it is possible to establish relationships between the structure of this compound and its potential reactivity or biological activity.
Methodology: A range of electronic and steric descriptors would be calculated from the optimized geometry. These could include parameters like the HOMO-LUMO gap, dipole moment, molecular surface area, and volume. If a dataset of structurally similar molecules with known activities were available, a QSAR model could be developed. This would involve finding a statistical correlation between the calculated descriptors and the observed activity, allowing for the prediction of the activity of new, untested compounds.
Hypothetical Data Tables
As no specific data exists, the following tables are presented as examples of how such data would be structured if it were available from computational studies.
Table 1: Hypothetical Calculated Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shifts (ppm) | |
| H on C1 | Data not available |
| H on C2 | Data not available |
| H on OH | Data not available |
| H on SH | Data not available |
| ¹³C NMR Chemical Shifts (ppm) | |
| C1 | Data not available |
| C2 | Data not available |
| Key IR Frequencies (cm⁻¹) | |
| O-H stretch | Data not available |
| S-H stretch | Data not available |
| C-O stretch | Data not available |
Table 2: Hypothetical Calculated Molecular Descriptors for this compound
| Descriptor | Predicted Value |
|---|---|
| Electronic Descriptors | |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Steric Descriptors | |
| Molecular Surface Area (Ų) | Data not available |
Derivatives and Analogs of 1 Sulfanylheptan 2 Ol: Synthesis and Reactivity
Synthesis of Ester and Ether Derivatives
The secondary hydroxyl group on the second carbon of 1-sulfanylheptan-2-ol is the primary site for the formation of ester and ether derivatives. These reactions typically involve nucleophilic attack by the oxygen atom.
Esterification: Esters of this compound are commonly synthesized through reactions with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides. researchgate.netmedcraveonline.com The reaction with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid and is reversible. For higher yields and milder conditions, acyl chlorides or anhydrides are often used in the presence of a base like pyridine, which neutralizes the acidic byproduct. medcraveonline.com
For example, the reaction of this compound with acetyl chloride in the presence of a non-nucleophilic base yields 1-sulfanylheptan-2-yl acetate (B1210297).
Interactive Table 1: Examples of Esterification Reactions Select a reactant from the dropdown to see the corresponding product and reaction type.
| Reactant | Product | Reaction Type |
| Acetic Anhydride | 1-Sulfanylheptan-2-yl acetate | Acylation |
| Benzoyl Chloride | 1-Sulfanylheptan-2-yl benzoate | Acylation |
| Heptanoic Acid | 1-Sulfanylheptan-2-yl heptanoate | Fischer Esterification |
Etherification: The synthesis of ether derivatives from this compound is most effectively achieved via the Williamson ether synthesis. masterorganicchemistry.com This two-step process involves the deprotonation of the hydroxyl group by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide ion. This intermediate then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide or a similar electrophile. masterorganicchemistry.comlibretexts.org The choice of a primary alkyl halide is crucial to favor substitution over elimination, which can be a competing reaction with secondary and tertiary halides. masterorganicchemistry.com
Interactive Table 2: Williamson Ether Synthesis Examples Select an alkyl halide from the dropdown to view the resulting ether product.
| Alkyl Halide | Product Name |
| Methyl Iodide | 2-Methoxy-1-sulfanylheptane |
| Benzyl Bromide | 2-(Benzyloxy)-1-sulfanylheptane |
| Ethyl Tosylate | 2-Ethoxy-1-sulfanylheptane |
Formation of Sulfides, Disulfides, and Higher Oxidation States
The reactivity of the sulfanyl (B85325) group (-SH) is central to the formation of sulfides, disulfides, and their oxidized derivatives. The sulfur atom in a thiol is a potent nucleophile and is readily oxidized.
Sulfides (Thioethers): Analogous to the Williamson ether synthesis, sulfides are prepared by the reaction of the corresponding thiolate anion with an alkyl halide. libretexts.org The thiol group of this compound is more acidic than its alcohol counterpart and can be deprotonated by a moderately strong base like sodium hydroxide (B78521) to form the thiolate. khanacademy.org This highly nucleophilic thiolate then readily displaces a halide from a primary or secondary alkyl halide in an SN2 reaction to form a sulfide (B99878). libretexts.orgkhanacademy.org
Disulfides: Thiols can be oxidized to form disulfides, which contain a sulfur-sulfur (S-S) bond. This oxidative coupling is a key reaction in various biological systems, such as the formation of disulfide bridges in proteins. youtube.comyoutube.com In a laboratory setting, this transformation is often accomplished using mild oxidizing agents like iodine (I₂) or bromine (Br₂). libretexts.orglibretexts.org The reaction of two molecules of this compound with iodine results in the formation of 1,1'-disulfanediylbis(heptan-2-ol).
Higher Oxidation States: The sulfur atom in sulfide derivatives can be further oxidized to form sulfoxides and sulfones. youtube.com The oxidation of a sulfide, such as 1-(methylthio)heptan-2-ol, with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) at room temperature typically yields the corresponding sulfoxide (B87167) (1-(methylsulfinyl)heptan-2-ol). libretexts.org The use of a stronger oxidizing agent or an excess of the oxidant leads to the formation of the sulfone (1-(methylsulfonyl)heptan-2-ol), where the sulfur atom is in its highest stable oxidation state for this class of compounds. youtube.com
Interactive Table 3: Reactions of the Sulfanyl Group Select a reaction type to see the typical reagents and the resulting functional group.
| Reaction Type | Reagent(s) | Resulting Functional Group |
| Sulfide Formation | 1. NaOH2. CH₃I | Sulfide (Thioether) |
| Disulfide Formation | I₂ or Br₂ | Disulfide |
| Sulfoxide Formation | H₂O₂ (1 equiv.) | Sulfoxide |
| Sulfone Formation | H₂O₂ (excess) or KMnO₄ | Sulfone |
Structural Modification and Functionalization Studies
The presence of two distinct functional groups in this compound opens avenues for complex structural modifications and functionalization. Selective protection-deprotection strategies are often employed to modify one group while leaving the other intact. For instance, the thiol group can be selectively protected, allowing for a wide range of reactions to be performed on the hydroxyl group, after which the thiol can be deprotected.
Further functionalization can be achieved by converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate. nih.gov This transformation allows for subsequent nucleophilic substitution reactions at the C-2 position, introducing a variety of other functional groups.
The thiol group is also amenable to modern synthetic methods, such as thiol-ene "click" chemistry. This reaction involves the radical-mediated addition of the S-H bond across a double bond, providing an efficient method for covalently attaching the this compound moiety to polymers, surfaces, or other complex molecules.
Comparative Reactivity of Substituted Sulfanylheptanols
The reactivity of this compound can be compared to its structural analogs to understand the influence of molecular structure on chemical behavior. Factors such as chain length, the relative positions of the functional groups, and the presence of substituents can significantly alter reaction outcomes.
Positional Isomers: An isomer such as 7-sulfanylheptan-2-ol, where the thiol is at the other end of the chain, would exhibit similar reactivity at the C-2 hydroxyl group. However, the primary nature of the thiol in 7-sulfanylheptan-2-ol might lead to slightly different reaction kinetics in thiol-specific reactions compared to the primary thiol adjacent to a hydroxyl group in this compound, due to potential intramolecular hydrogen bonding.
Steric Hindrance: The introduction of alkyl substituents on the heptane (B126788) chain, particularly near the functional groups, would be expected to decrease reaction rates due to steric hindrance. For example, a methyl group at the C-3 position could sterically encumber both the thiol and the alcohol, slowing the approach of reagents for esterification, etherification, or sulfide formation.
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the carbon backbone could influence the acidity of both the thiol and the alcohol, thereby affecting the ease of formation of the corresponding thiolate and alkoxide anions and their subsequent nucleophilicity.
Interactive Table 4: Hypothetical Comparative Reactivity This table provides a qualitative comparison of the expected reactivity of this compound with a hypothetical substituted analog.
| Compound | Reaction | Expected Relative Rate | Rationale |
| This compound | Esterification at C-2 | Baseline | Reference compound. |
| 3-Methyl-1-sulfanylheptan-2-ol | Esterification at C-2 | Slower | Increased steric hindrance near the hydroxyl group from the adjacent methyl group. |
| This compound | SN2 Sulfide Formation | Baseline | Reference compound. |
| 3-Methyl-1-sulfanylheptan-2-ol | SN2 Sulfide Formation | Slower | Increased steric hindrance near the thiol group from the adjacent methyl group. |
Future Research Directions for 1 Sulfanylheptan 2 Ol
Exploration of Novel Synthetic Pathways
Future research into 1-Sulfanylheptan-2-OL should prioritize the development of innovative and efficient synthetic methodologies. Current synthetic routes may be limited in terms of yield, stereoselectivity, and environmental impact. The exploration of novel pathways could provide more robust and scalable methods for producing this compound.
Key areas for investigation include:
Stereoselective Synthesis : Developing methods that allow for the precise control of the stereochemistry at the C2 chiral center is crucial. This would enable the synthesis of specific enantiomers of this compound, which is vital for understanding its biological activity, as different stereoisomers can have distinct properties.
Catalytic Approaches : The use of novel catalysts, such as metal-based or organocatalysts, could lead to more efficient and selective reactions. Research could focus on identifying catalysts that can facilitate the key bond-forming steps in the synthesis of this compound under milder reaction conditions.
Biocatalysis : The application of enzymes as catalysts in the synthesis of this compound presents a green and highly selective alternative to traditional chemical methods. Future studies could explore the use of specific enzymes to catalyze key steps in the synthetic pathway.
Computational Studies : The use of computational chemistry can aid in the design of new synthetic routes. uochb.cz By modeling reaction mechanisms and predicting the feasibility of different pathways, researchers can streamline the experimental process and focus on the most promising approaches. uochb.cz A gram-scale synthesis and the preparation of drug analogs have demonstrated the robustness of such methods. uochb.cz
| Research Focus | Objective | Potential Impact |
|---|---|---|
| Stereoselective Synthesis | Control the 3D arrangement of atoms. | Production of specific enantiomers for targeted biological studies. |
| Novel Catalysis | Improve reaction efficiency and selectivity. | More sustainable and cost-effective production methods. |
| Biocatalysis | Utilize enzymes for synthesis. | Environmentally friendly and highly specific synthetic routes. |
| Computational Modeling | Predict and design efficient synthetic pathways. | Accelerated discovery of optimized synthesis strategies. |
Advanced Mechanistic Investigations and Kinetic Studies
A thorough understanding of the reaction mechanisms and kinetics of this compound is essential for predicting its behavior in various chemical and biological systems. Future research should employ advanced analytical techniques to elucidate these aspects.
Key research areas include:
Oxidation Mechanisms : Investigating the oxidation pathways of this compound is crucial, as this can affect its stability and reactivity. Studies could focus on identifying the products of oxidation and the conditions that promote these reactions. For a similar compound, 3-sulfanylhexanol, the full oxidation pathway has been established, opening up new opportunities in wine chemistry. researchgate.net
Reaction Kinetics : Determining the rate constants and reaction orders for key transformations of this compound will provide quantitative insights into its reactivity. rsc.org This information is vital for optimizing reaction conditions in synthetic applications and for understanding its fate in biological systems. Kinetic studies on the related 3-sulfanylhexan-1-ol have been monitored in wine model solutions to understand the chemical mechanisms involved in its reactions. researchgate.net
Isotope Labeling Studies : The use of isotopically labeled this compound can provide detailed information about reaction mechanisms by tracing the fate of specific atoms throughout a reaction.
Computational Modeling : DFT calculations can be used to model transition states and reaction intermediates, providing a theoretical framework for understanding the experimental observations. nih.gov
| Research Area | Methodology | Expected Outcome |
|---|---|---|
| Oxidation Pathways | Mass Spectrometry, NMR Spectroscopy | Identification of degradation products and pathways. |
| Reaction Kinetics | Spectrophotometry, Chromatography | Determination of rate constants and reaction orders. |
| Isotope Labeling | Isotope Ratio Mass Spectrometry | Elucidation of bond-forming and bond-breaking steps. |
| Computational Chemistry | Density Functional Theory (DFT) | Theoretical validation of proposed reaction mechanisms. |
High-Throughput Analytical Methodologies
To facilitate the rapid screening and quantification of this compound in complex matrices, the development of high-throughput analytical methodologies is necessary. nih.gov Such methods are crucial for applications in various fields, including biomedical and chemical research. umich.edu
Future research should focus on:
Mass Spectrometry-Based Methods : Developing rapid and sensitive methods using techniques like Desorption Electrospray Ionization (DESI)-MS, which allows for direct analysis of complex samples with minimal preparation. researchgate.netnih.gov This would enable the high-throughput screening of large numbers of samples.
Chromatographic Techniques : The development of ultra-high-performance liquid chromatography (UHPLC) methods can significantly reduce analysis time while maintaining high resolution and sensitivity. nih.gov
Automated Sample Preparation : Integrating automated sample preparation techniques with analytical instruments can further increase throughput and improve reproducibility.
Biosensors : The creation of selective biosensors for this compound could provide a means for real-time monitoring of its concentration in various systems.
| Methodology | Advantage | Application |
|---|---|---|
| DESI-MS | Rapid, minimal sample preparation. | High-throughput screening of biological samples. |
| UHPLC | Fast, high-resolution separation. | Quantitative analysis in complex mixtures. |
| Automation | Increased throughput, improved precision. | Large-scale screening assays. |
| Biosensors | Real-time, selective detection. | In-situ monitoring of dynamic processes. |
Integration with Systems Biology Approaches
To understand the broader biological significance of this compound, it is essential to integrate its study into a systems biology framework. futurelearn.com This approach considers the complex interactions between different components of a biological system. futurelearn.com
Future research directions include:
Omics Studies : Utilizing transcriptomics, proteomics, and metabolomics to investigate the global effects of this compound on cellular processes. This can help identify the pathways and networks that are modulated by this compound.
Network Biology : Constructing and analyzing protein-protein interaction networks and metabolic networks to identify the key targets and pathways through which this compound exerts its effects. nih.gov
Flux Balance Analysis : Applying metabolic modeling techniques to predict how this compound may alter metabolic fluxes within a cell or organism.
Integrated Data Analysis : Combining data from various "omics" platforms to build comprehensive models of the biological system's response to this compound. futurelearn.com
| Approach | Data Generated | Biological Insight |
|---|---|---|
| Transcriptomics | Gene expression profiles. | Changes in cellular signaling and function. |
| Proteomics | Protein abundance and modifications. | Identification of direct protein targets. |
| Metabolomics | Metabolite concentrations. | Alterations in metabolic pathways. |
| Network Analysis | Interaction maps. | Key hubs and modules affected by the compound. |
Development of Computational Models for Complex Biological Interactions
Computational modeling can provide valuable insights into the interactions of this compound with biological macromolecules and can help in predicting its biological activity.
Future research should focus on:
Molecular Docking : Performing molecular docking simulations to predict the binding modes of this compound with potential protein targets. This can help in identifying putative binding sites and in understanding the structural basis of its activity.
Molecular Dynamics (MD) Simulations : Using MD simulations to study the dynamic behavior of this compound in complex with its biological targets. This can provide information on the stability of the complex and the key interactions that mediate binding.
Quantitative Structure-Activity Relationship (QSAR) : Developing QSAR models to correlate the structural features of this compound and its analogs with their biological activity. This can aid in the design of new compounds with improved properties.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Creating models to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its therapeutic and toxic effects.
| Modeling Technique | Objective | Predicted Outcome |
|---|---|---|
| Molecular Docking | Predict binding orientation to a target protein. | Identification of potential biological targets. |
| Molecular Dynamics | Simulate the movement of atoms and molecules. | Understanding the stability and dynamics of interactions. |
| QSAR | Relate chemical structure to biological activity. | Design of new analogs with enhanced activity. |
| PK/PD Modeling | Simulate the compound's journey through the body. | Prediction of efficacy and potential side effects. |
Q & A
Basic Research Questions
Q. How can researchers ensure reproducibility in synthesizing 1-Sulfanylheptan-2-OL?
- Methodological Answer : Synthesis protocols must include detailed reaction conditions (solvent, temperature, catalyst), purification methods (e.g., column chromatography or distillation), and characterization data (NMR, IR, mass spectrometry). For novel compounds, elemental analysis and X-ray crystallography are recommended to confirm structure and purity. Experimental sections should avoid redundancy but provide sufficient detail to replicate procedures, with extended data in supplementary files .
Q. What analytical techniques are critical for distinguishing this compound from structural analogs like 2-methylheptan-2-ol?
- Methodological Answer : Use a combination of -NMR (to identify the sulfhydryl proton at δ ~1.5–2.0 ppm) and -NMR (to resolve the secondary alcohol carbon). IR spectroscopy can differentiate S-H (2500–2600 cm) and O-H (broad ~3300 cm) stretches. High-resolution mass spectrometry (HRMS) confirms molecular formula discrepancies between analogs .
Q. How should researchers address low yields during synthesis optimization?
- Methodological Answer : Systematically vary parameters such as reaction time, stoichiometry, and solvent polarity. Use Design of Experiments (DoE) to identify critical factors. Theoretical yield calculations must account for limiting reagents, and side products should be characterized via LC-MS or GC-MS to identify competing pathways .
Advanced Research Questions
Q. How can computational models predict the thermodynamic behavior of this compound in mixed-solvent systems?
- Methodological Answer : Apply local composition models (e.g., Wilson or NRTL equations) to estimate activity coefficients. For highly nonideal systems, incorporate the Renon-Prausnitz nonrandomness parameter () to improve accuracy. Validate predictions with vapor-liquid equilibrium (VLE) experiments and compare deviations using root-mean-square error (RMSE) analysis .
Q. What strategies resolve contradictions in spectroscopic data for sulfur-containing alcohols?
- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and isotopic labeling (e.g., -substitution). For ambiguous IR peaks, employ density functional theory (DFT) simulations to predict vibrational modes. Discrepancies in mass spectra may require collision-induced dissociation (CID) studies to confirm fragmentation pathways .
Q. How can researchers design experiments to probe the stereoelectronic effects of the sulfhydryl group in this compound?
- Methodological Answer : Use kinetic isotope effects (KIEs) with deuterated analogs (e.g., S-D substitution) to study hydrogen-bonding interactions. Ultrafast spectroscopy (e.g., femtosecond transient absorption) can elucidate excited-state dynamics. Pair with computational studies (MD simulations, QTAIM analysis) to correlate electronic structure with reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
